molecular formula C19H22N2O4 B251697 N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide

N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide

Numéro de catalogue B251697
Poids moléculaire: 342.4 g/mol
Clé InChI: RYFVWRSPYZAEHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of various neurological disorders. It belongs to the class of benzamide compounds and has shown promising results in preclinical studies.

Mécanisme D'action

BPN14770 acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in regulating cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in synaptic plasticity, neuroprotection, and memory formation.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects in preclinical studies. It increases cAMP levels, activates PKA and CREB signaling pathways, and enhances synaptic plasticity. BPN14770 also reduces amyloid beta deposition, which is a hallmark of Alzheimer’s disease. In addition, BPN14770 has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

BPN14770 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and has a good safety profile. BPN14770 also has a high selectivity for PDE4D, which reduces the risk of off-target effects. However, BPN14770 has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for long-term studies. In addition, BPN14770 has not yet been tested in human clinical trials, so its efficacy and safety in humans are still unknown.

Orientations Futures

There are several future directions for the study of BPN14770. One direction is to conduct clinical trials to test the efficacy and safety of BPN14770 in humans. Another direction is to investigate the potential therapeutic applications of BPN14770 in other neurological disorders, such as Parkinson’s disease and Huntington’s disease. In addition, further studies are needed to understand the long-term effects of BPN14770 and to optimize dosing regimens for maximum efficacy. Overall, BPN14770 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of BPN14770 involves the reaction of 3,4-dimethoxybenzoic acid with butyryl chloride to form 3,4-dimethoxybenzoyl butyrate. This intermediate is then reacted with 4-aminobenzamide to form BPN14770. The overall synthesis is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Applications De Recherche Scientifique

BPN14770 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer’s disease, Fragile X syndrome, and autism spectrum disorders. Preclinical studies have shown that BPN14770 can improve cognitive function, reduce amyloid beta deposition, and modulate synaptic plasticity. These findings suggest that BPN14770 has the potential to be a disease-modifying agent for these disorders.

Propriétés

Formule moléculaire

C19H22N2O4

Poids moléculaire

342.4 g/mol

Nom IUPAC

N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H22N2O4/c1-4-5-18(22)20-14-7-9-15(10-8-14)21-19(23)13-6-11-16(24-2)17(12-13)25-3/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23)

Clé InChI

RYFVWRSPYZAEHY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

SMILES canonique

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.